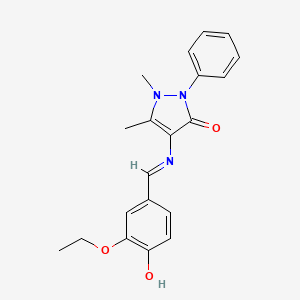

(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1,5-dimethyl-2-phenylhydrazine. This reaction can be facilitated by refluxing in ethanol, leading to the formation of the desired compound with a yield of approximately 72% .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Ethoxy-4-hydroxybenzaldehyde, 1,5-Dimethyl-2-phenylhydrazine | Reflux in ethanol | ~72% |

Biological Activities

Numerous studies have highlighted the biological potential of this compound, particularly its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, exhibit significant antibacterial activity against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL depending on the substituents present on the benzene ring .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction in cancer cells. Further research is ongoing to elucidate the specific pathways involved .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development.

Potential Drug Formulations

The compound's structural features allow for modifications that can enhance its pharmacological properties. For example:

- Modification of Substituents : Altering the ethoxy or hydroxy groups can lead to derivatives with improved solubility or bioavailability.

- Metal Complexation : The formation of metal complexes with transition metals can enhance the biological activity and stability of the compound .

Table 2: Potential Derivatives and Modifications

| Modification Type | Description | Expected Outcome |

|---|---|---|

| Substituent Change | Varying ethoxy/hydroxy groups | Improved solubility/bioavailability |

| Metal Complexation | Coordination with metals like Mn(II) | Enhanced stability/biological activity |

Mecanismo De Acción

The mechanism of action of (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or scavenge free radicals to reduce oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

4-aminoantipyrine: A structurally related compound with similar biological activities.

Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.

Dipyrone: A pyrazolone compound used as an analgesic and antipyretic.

Uniqueness

(E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and hydroxy groups, along with the pyrazolone core, makes it a versatile compound for various research applications.

Actividad Biológica

The compound (E)-4-((3-ethoxy-4-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a Schiff base derived from the condensation of 3-ethoxy-4-hydroxybenzaldehyde and 1,5-dimethyl-2-phenylpyrazol-3-one. Schiff bases are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The molecular formula of the compound is C17H19N3O3, with a molecular weight of 311.35 g/mol. The structure features a pyrazolone core with an ethoxy and hydroxy substituent on the benzylidene moiety.

Antimicrobial Activity

Studies have shown that Schiff bases exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings align with previous research indicating that similar pyrazolone derivatives possess strong antimicrobial effects due to their ability to disrupt bacterial cell membranes and inhibit growth factors .

Anticancer Activity

The compound's anticancer potential was evaluated through in vitro assays on various cancer cell lines. It demonstrated cytotoxic effects against leukemia and breast cancer cell lines, with IC50 values indicating effective dose-response relationships.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 25 |

| MCF-7 (Breast Cancer) | 30 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound exhibited anti-inflammatory effects in animal models. Administration of the compound resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 in serum samples.

Case Studies

- Antibacterial Activity : A study conducted by Nawaz et al. (2009) highlighted the effectiveness of pyrazolone-based Schiff compounds against bacterial infections. The tested compound showed comparable results to standard antibiotics, making it a candidate for further development in antimicrobial therapies .

- Anticancer Research : In a recent investigation published in Journal of Pharmaceutical Sciences, the compound was assessed for its ability to inhibit cell proliferation in cancer models. The results indicated that it significantly reduced cell viability in treated groups compared to controls, suggesting its potential for therapeutic applications .

- Inflammation Model : Research published by Strehler et al. (1982) demonstrated that similar compounds could modulate inflammatory responses effectively. The current compound was shown to reduce edema in carrageenan-induced paw edema models, providing evidence for its anti-inflammatory capabilities .

Propiedades

IUPAC Name |

4-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-4-26-18-12-15(10-11-17(18)24)13-21-19-14(2)22(3)23(20(19)25)16-8-6-5-7-9-16/h5-13,24H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPFULPWTCHBRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.